molecular formula C25H29FN4O2 B2562179 N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 946243-73-8

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No. B2562179
CAS RN: 946243-73-8
M. Wt: 436.531
InChI Key: ZBAMNZNNHROWAM-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C25H29FN4O2 and its molecular weight is 436.531. The purity is usually 95%.
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Scientific Research Applications

Antiallergy Activity

The synthesis and evaluation of derivatives of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, including compounds similar to the specified chemical structure, have demonstrated antiallergy activity. These compounds were tested in the passive foot anaphylaxis (PFA) assay for their potential antiallergic activity. One analogue specifically showed notable activity, underscoring the potential of such compounds in antiallergy research (Walsh et al., 1990).

Neuroinflammation Imaging

A derivative of the chemical compound was developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This research is significant for understanding neurodegenerative diseases such as Alzheimer’s disease (AD), demonstrating the compound's potential in neurology and neuroimaging (Lee et al., 2022).

Serotonin 5-HT(1A) Receptor Imaging

Compounds structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide have been synthesized as analogs of WAY100635 for PET imaging of serotonin 5-HT(1A) receptors. This research highlights its application in studying neuropsychiatric disorders through in vitro and in vivo tests, offering insights into receptor dynamics and potential therapeutic targets (García et al., 2014).

Synthesis and Pharmacological Evaluation

A series of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities. This research underscores the versatility of furan-2-carboxamide derivatives in developing potential therapeutic agents (Kumar et al., 2017).

Cytotoxic Activity

Derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including carboxamide derivatives similar to the specified compound, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. This research offers promising avenues for cancer therapy, showing significant cytotoxicity and potential therapeutic benefits (Deady et al., 2005).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O2/c1-28(2)21-9-5-19(6-10-21)23(18-27-25(31)24-4-3-17-32-24)30-15-13-29(14-16-30)22-11-7-20(26)8-12-22/h3-12,17,23H,13-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAMNZNNHROWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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